
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid, also known as homogentisic acid, is a chemical compound that belongs to the class of aromatic acids. It is a white crystalline powder that has various applications in scientific research.
科学研究应用
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid has various applications in scientific research. It is used as a standard for the determination of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in urine samples. It is also used as a substrate for the assay of homogentisate 1,2-dioxygenase activity. Moreover, (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid is used in the synthesis of various drugs and pharmaceuticals.
作用机制
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid inhibits the activity of homogentisate 1,2-dioxygenase, which is an enzyme involved in the metabolism of tyrosine and phenylalanine. This inhibition leads to the accumulation of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in the body, which can cause various health problems such as alkaptonuria.
生化和生理效应
The accumulation of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in the body can cause various biochemical and physiological effects. It can lead to the formation of ochronotic pigments in the connective tissues, which can cause joint and spine problems. Moreover, it can cause the deposition of calcium oxalate crystals in the kidneys, which can lead to the formation of kidney stones.
实验室实验的优点和局限性
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid has various advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it is a standard for the determination of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in urine samples, which makes it a valuable tool for clinical research. However, it has limited applications as a substrate for enzyme assays, as it inhibits the activity of homogentisate 1,2-dioxygenase.
未来方向
There are various future directions for the research on (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid. One possible direction is the development of new drugs and pharmaceuticals based on its chemical structure. Another direction is the investigation of its role in the regulation of tyrosine and phenylalanine metabolism. Moreover, the development of new methods for the synthesis and purification of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid can also be a future direction for research.
Conclusion:
In conclusion, (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid is a valuable compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid can lead to the development of new drugs and pharmaceuticals and a better understanding of its role in tyrosine and phenylalanine metabolism.
合成方法
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid can be synthesized by the oxidation of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid lactone. The oxidation process can be achieved by using various oxidizing agents such as potassium permanganate, hydrogen peroxide, and nitric acid. The reaction takes place in an acidic environment, and the product is obtained by filtration and recrystallization.
属性
CAS 编号 |
116386-91-5 |
|---|---|
产品名称 |
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid |
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid |
InChI |
InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16)/t8-/m1/s1 |
InChI 键 |
GYTBTYAZXWMNGB-MRVPVSSYSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)O)C(=O)O)OC |
SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC |
同义词 |
(2R)-2-(3,4-DIMETHOXYPHENYL)BUTANEDIOIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



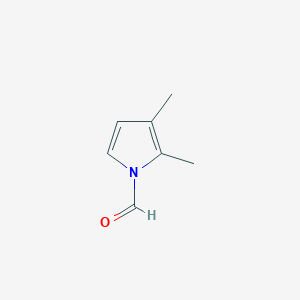
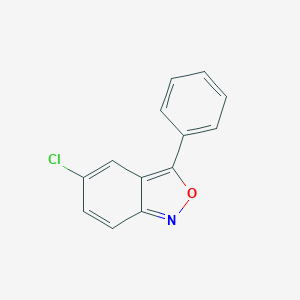
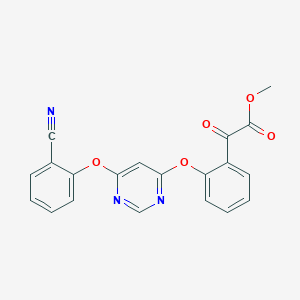

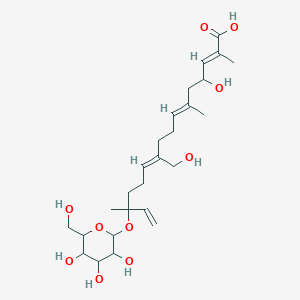
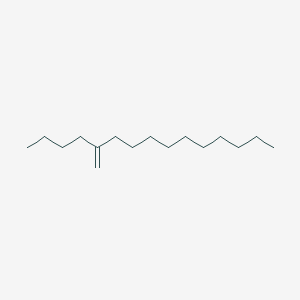
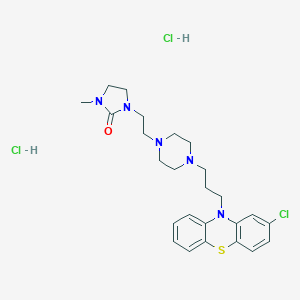
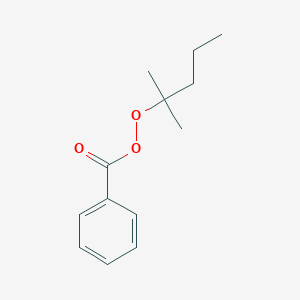

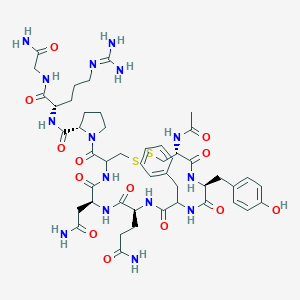
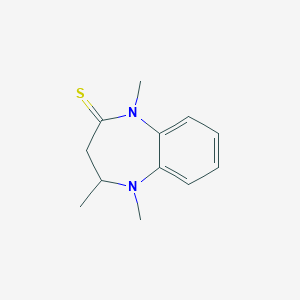
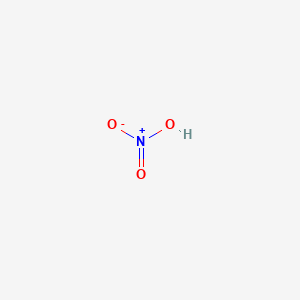
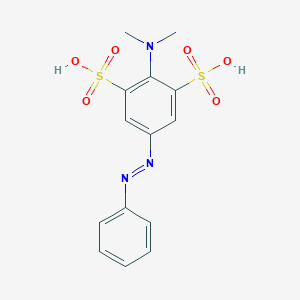
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)